(+)-macrosphelide B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-macrosphelide B is a natural product found in Microsphaeropsis with data available.
Scientific Research Applications
Synthesis and Structural Studies
- Total Synthesis : An efficient total synthesis of macrosphelide B has been developed, utilizing (S)-1-(2-furyl)ethanol of >98% ee via oxidation. This synthesis process has enabled the transformation of macrosphelide B into macrosphelide A through reduction and Mitsunobu inversion (Kobayashi, Kumar, & Kurachi, 2000).
- Concise Syntheses : Unified and highly convergent total syntheses of macrosphelides A and B have been described. Key features include synthesis of the delta-hydroxy-gamma-keto alpha, beta-unsaturated acid fragment and construction of the 16-membered macrolide core via intramolecular nitrile-oxide cycloaddition (Paek et al., 2005).
Biological Activities
- Anti-Metastatic Activity : Macrosphelide B inhibits adhesion of sialyl Lewis(x) (sLe(x))-expressing HL-60 cells to LPS-activated human umbilical vein endothelial cells (HUVECs) in vitro. It has shown significant inhibition of lung metastasis in B16/BL6 mouse melanoma cells, suggesting its potential in suppressing lung metastasis by inhibiting cell adhesion to endothelial cells through the sLe(x) molecule (Fukami et al., 2002).
Design and Synthesis of Derivatives
- Macrosphelide A-Biotin Chimera : A biochemical probe of natural (+)-macrosphelide A, designed for the identification of its biological target, has been synthesized. This includes an efficient synthesis of the macrosphelide core structure and coupling of the linker-bound macrosphelide A with a chemical biotin tag (Yun et al., 2014).
Antitumor Properties
- Apoptosis-Inducing Activity : Hybrid compounds of macrosphelides and epothilones, both macrolides with a 16-membered skeleton, have been synthesized. These hybrids exhibit notable apoptosis-inducing activity against human lymphoma cells, suggesting their potential as new antitumor agents (Matsuya et al., 2006).
properties
Molecular Formula |
C16H20O8 |
---|---|
Molecular Weight |
340.32 g/mol |
IUPAC Name |
(4S,7E,9R,10S,13E,16S)-9-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12,15-tetrone |
InChI |
InChI=1S/C16H20O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-12,17H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+/m0/s1 |
InChI Key |
BUJQDSFTDISLDT-SEDYQILSSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)O[C@H](C(=O)/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)C |
Canonical SMILES |
CC1CC(=O)OC(C(=O)C=CC(=O)OC(C(C=CC(=O)O1)O)C)C |
synonyms |
macrosphelide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.